11-Epivaldiviolide

Description

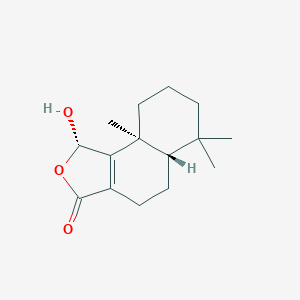

11-Epivaldiviolide is a sesquiterpene carbonimidic chloride isolated from marine organisms such as Phyllidiid nudibranchs (sea slugs) and their sponge prey (Hymeniacidon sp.). Structurally, it belongs to a class of marine-derived polyketides characterized by a bicyclic framework and halogenated substituents, which contribute to its bioactivity . Its isolation and characterization have spurred interest in exploring structurally and functionally related compounds for drug discovery.

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(1S,5aS,9aS)-1-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h10,13,17H,4-8H2,1-3H3/t10-,13-,15-/m0/s1 |

InChI Key |

XTQKCVAXPOCYKT-XEGUGMAKSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC3=C2[C@H](OC3=O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3=C2C(OC3=O)O)C)C |

Synonyms |

11-epivaldiviolide valdiviolide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 11-epivaldiviolide with two categories of analogs: structural analogs (shared chemical frameworks) and functional analogs (similar bioactivity but distinct structures).

Structural Analogs

2.1.1 Reticulidin A

- Source : Isolated from the same marine sponges (Hymeniacidon sp.) as 11-epivaldiviolide.

- Structure : Shares a sesquiterpene carbonimidic chloride backbone but differs in substituent positions and halogenation patterns.

- Bioactivity: Compound IC50 (KB cells) IC50 (L1210 cells) 11-Epivaldiviolide Not quantified Not quantified Reticulidin A 0.42 μg/ml 0.11 μg/ml Reticulidin A shows superior potency against leukemia (L1210) cells compared to 11-epivaldiviolide, suggesting that minor structural variations significantly impact target affinity .

2.1.2 Dendocarbin A

- Source : Co-occurs with 11-epivaldiviolide in Phyllidiid nudibranchs.

- Structure : A drimane-type sesquiterpene with a distinct lactone ring instead of a carbonimidic chloride group.

- Bioactivity : Exhibits cytotoxicity against KB cells (IC50 ~0.5–1.0 μg/ml) but lacks activity against drug-resistant lines, unlike 11-epivaldiviolide . This highlights the critical role of the carbonimidic chloride moiety in overcoming resistance mechanisms.

Functional Analogs

2.2.1 11-Desmethyllaulimalide

- Source : A synthetic macrocyclic polyketide derived from laulimalide, a marine natural product.

- Bioactivity: Compound Anticancer Mechanism Cell Line Activity (IC50) 11-Epivaldiviolide Undefined (likely microtubule interaction) Moderate cytotoxicity 11-Desmethyllaulimalide Microtubule stabilization Sub-nanomolar range 11-Desmethyllaulimalide demonstrates significantly higher potency due to its optimized binding to β-tubulin, a feature absent in 11-epivaldiviolide .

2.2.2 Paclitaxel (Taxol®)

- Source : Plant-derived taxane.

- Structure : A complex diterpene with a taxane ring system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.